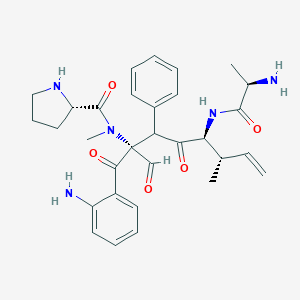
4-(Tert-butyl)cinnamic acid
Übersicht
Beschreibung
4-(Tert-butyl)cinnamic acid is a chemical compound with the molecular formula C13H16O2 and a molecular weight of 204.26 . It is a white solid and is also known by other names such as 4-tert-Butyl-zimtsSre, 3-[4-(TERT-BUTYL)PHENYL]ACRYLIC ACID, and others .
Synthesis Analysis
The synthesis of 4-(Tert-butyl)cinnamic acid involves the reaction of 4-tert-Butylbenzaldehyde with malonic acid in the presence of piperidine and pyridine . The reaction conditions include heating at reflux for 4 hours, followed by the addition of hydrochloric acid in water to adjust the pH to 3 .Molecular Structure Analysis
The molecular structure of 4-(Tert-butyl)cinnamic acid consists of a cinnamoyl nucleus with a tert-butyl group attached . The conjugated system including the aromatic ring and vinylene and carboxylic groups provides the prerequisites for producing high reactivity in derivatives of 4-(Tert-butyl)cinnamic acid .Chemical Reactions Analysis
4-(Tert-butyl)cinnamic acid exhibits high reactivity with respect to active oxygen species . The compound’s reactivity indices have been studied in possible radical reactions with active oxygen species using semi-empirical quantum-chemical methods .Physical And Chemical Properties Analysis
4-(Tert-butyl)cinnamic acid is a white solid . It has a melting point of 198-200°C and is soluble in chloroform and dichloromethane . The compound should be stored in a sealed container in a dry room at room temperature .Wissenschaftliche Forschungsanwendungen
Antileishmanial Activity
4-(Tert-butyl)cinnamic acid derivatives have been studied for their potential in treating leishmaniasis, a tropical disease caused by the parasite Leishmania infantum. These compounds can modulate various cell signaling pathways and show specificity and affinity for different proteins in the human body. They are well absorbed from the gastrointestinal tract and can cross the blood-brain barrier, which makes them promising candidates for pharmacotherapy .
Biological Activity Modulation
The compound’s ability to pass through the blood-brain barrier also suggests potential applications in modulating biological activities at the brain level. This includes the modulation of neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders .
Pharmacological Activity
Cinnamic acid derivatives, including 4-(Tert-butyl)cinnamic acid, exhibit a wide range of pharmacological activities. These include anti-inflammatory, antioxidant, anticancer, hypoglycemic, cytoprotective, antidepressant, antibacterial, antifungal, antimalarial, cytotoxic anti-tumor, and phytotoxic actions. This broad spectrum of activities provides a rich field for developing new therapeutic agents .
Chemical Synthesis
In chemical synthesis, 4-(Tert-butyl)cinnamic acid can be used as a building block for the synthesis of more complex molecules. Its structure allows for various chemical reactions, including esterification and amidation, which are crucial in the development of bioactive compounds .
Drug Resistance Combat
With the increasing rate of drug resistance, especially in the context of leishmaniasis treatment, 4-(Tert-butyl)cinnamic acid derivatives offer a new avenue for developing drugs that might overcome current resistance issues. Their unique chemical properties could lead to the synthesis of novel compounds with improved efficacy .
Protein Interaction
Due to its specificity and affinity for various proteins, 4-(Tert-butyl)cinnamic acid can be used to study protein interactions. This can help in understanding disease mechanisms and developing targeted therapies .
Cell Signaling Pathways
The compound’s ability to modulate cell signaling pathways suggests its use in research focused on cellular communication processes. This can lead to insights into the regulation of cell growth, survival, and differentiation, which are critical in cancer research and other fields .
Absorption and Distribution Studies
Given its good absorption profile, 4-(Tert-butyl)cinnamic acid can be used in studies aimed at understanding the pharmacokinetics of similar compounds. Research in this area can improve the design of drugs with better absorption and distribution characteristics .
Wirkmechanismus
Target of Action
4-(Tert-butyl)cinnamic acid, also known as (E)-3-(4-(tert-butyl)phenyl)acrylic acid, has been found to have antimicrobial and hypolipidemic activities . The primary targets of this compound are pathogenic fungi and bacteria , as well as lipid metabolism in hyperlipidemic rats .
Mode of Action
The compound interacts with its targets in a unique way. In the case of fungi, it directly interacts with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the fungal cell, leading to its death .
Biochemical Pathways
The biochemical pathways affected by 4-(Tert-butyl)cinnamic acid are related to its antimicrobial and hypolipidemic activities. In fungi, the compound disrupts the function of the cell wall and membrane, which are crucial for the survival of the organism . In hyperlipidemic rats, the compound appears to influence lipid metabolism, leading to a decrease in triglycerides and total cholesterol .
Pharmacokinetics
The compound’s significant decrease in triglycerides and total cholesterol in the plasma of hyperlipidemic rats suggests that it is well-absorbed and distributed in the body .
Result of Action
The result of the action of 4-(Tert-butyl)cinnamic acid is the death of pathogenic fungi and bacteria, and a decrease in lipid levels in hyperlipidemic rats . These effects make the compound a potential candidate for the development of new antimicrobial and hypolipidemic drugs.
Action Environment
The action of 4-(Tert-butyl)cinnamic acid can be influenced by various environmental factors. For instance, the compound’s antimicrobial activity could be affected by the presence of other substances that interact with the same targets . Similarly, the compound’s hypolipidemic activity could be influenced by the diet and lifestyle of the individual . .
Safety and Hazards
4-(Tert-butyl)cinnamic acid is classified as an irritant . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Eigenschaften
IUPAC Name |
(E)-3-(4-tert-butylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-13(2,3)11-7-4-10(5-8-11)6-9-12(14)15/h4-9H,1-3H3,(H,14,15)/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSPZKLJQZSLQU-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tert-butyl)cinnamic acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate](/img/structure/B18022.png)
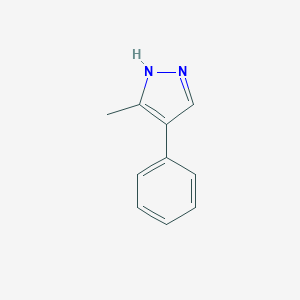
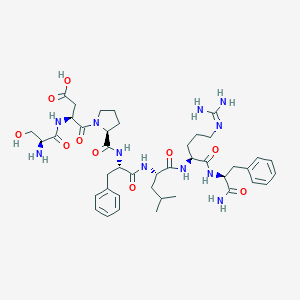
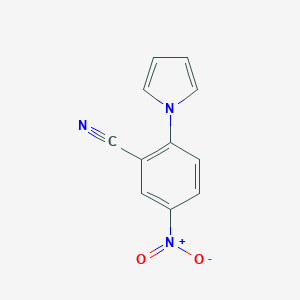
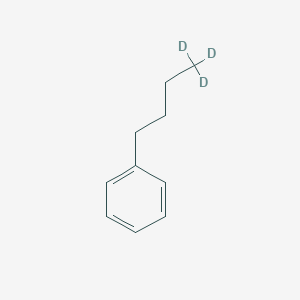


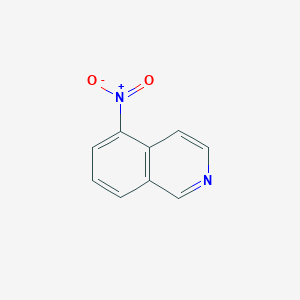
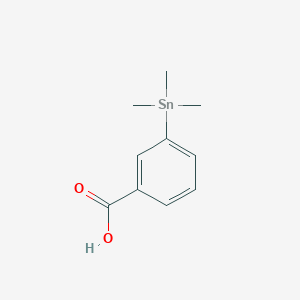
![ethyl 2-[(1E,3E,5E)-7-ethoxy-3-methyl-7-oxohepta-1,3,5-trienyl]-1,3-dimethyl-4-oxocyclohexane-1-carboxylate](/img/structure/B18051.png)
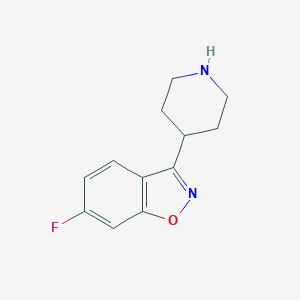
![3-(2-Chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18054.png)

